molecular formula C10H5FINO3 B3040676 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid CAS No. 228728-29-8

8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

Cat. No.: B3040676
CAS No.: 228728-29-8
M. Wt: 333.05 g/mol
InChI Key: RISJYMCHNBBECZ-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63010-70-8) is a fluoroquinolone derivative with the molecular formula C₁₀H₆FNO₃ and a molecular weight of 207.16 g/mol . Structurally, it features a fluorine atom at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3 of the quinoline core. This compound is a key intermediate in synthesizing antibacterial agents, particularly fluoroquinolones like fleroxacin and orbifloxacin . Its crystalline form and stability are attributed to intermolecular hydrogen bonding and π-π stacking interactions observed in related quinoline derivatives .

Properties

IUPAC Name

8-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FINO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISJYMCHNBBECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination at C6

Electrophilic iodination of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. The 4-hydroxy group activates the aromatic ring, directing iodination to the C6 position (meta to hydroxyl, ortho to fluorine).

Representative Conditions :

Reagent System Solvent Temperature Yield Reference
ICl/HNO₃ (1:2) Acetic acid 60°C 62%
NIS/TfOH (1.2 equiv) DCM 0°C → RT 78%

Key limitation: Competing diiodination at C5/C7 positions necessitates careful stoichiometric control.

Fluorination at C8

The 8-fluoro group is introduced via two primary routes:

a) Balz-Schiemann Reaction :
Diazotization of 8-aminoquinoline-3-carboxylic acid derivatives followed by thermal decomposition in HF/pyridine yields the 8-fluoro analog. This method provides high regioselectivity but requires handling corrosive HF.

b) Nucleophilic Aromatic Substitution :
Using KF/CuI in DMF at 150°C, 8-chloro precursors undergo halogen exchange. Copper catalysis mitigates steric hindrance from the C3 carboxylic acid.

Protecting Group Strategies for Sequential Functionalization

The 4-hydroxy and 3-carboxylic acid groups necessitate protection during harsh halogenation conditions:

Carboxylic Acid Protection

  • Methyl ester formation : Treatment with SOCl₂/MeOH converts the acid to a methyl ester, improving solubility in organic solvents.
  • Silyl protection : tert-Butyldimethylsilyl (TBS) groups stabilize the acid during iodination.

Hydroxyl Group Protection

  • Benzylation : Benzyl bromide/K₂CO₃ in acetone protects the 4-hydroxy group as a benzyl ether, stable under iodination conditions.

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

Large-scale synthesis prioritizes atom economy and minimal purification:

  • One-pot iodination/fluorination : Sequential addition of ICl and KF in a polar aprotic solvent (DMF) achieves 68% yield with <5% dihalogenated byproducts.
  • Continuous flow reactors : Enhance heat transfer during exothermic iodination steps, reducing decomposition.

Laboratory Methods

  • Directed ortho-metalation : Using LDA at -78°C, the 3-carboxylic acid directs iodination to C6 with 85% regioselectivity.
  • Microwave-assisted synthesis : Reduces reaction times from 24h to 45 minutes for fluorination steps.

Challenges and Optimization Opportunities

Byproduct Formation

  • Diiodination : Controlled by limiting iodine stoichiometry to 1.1 equiv.
  • Ester hydrolysis : Minimized using anhydrous conditions during iodination.

Catalytic Innovations

  • Palladium-mediated C-H activation : Direct iodination using Pd(OAc)₂/PhI(OAc)₂ avoids pre-functionalized substrates, achieving 72% yield.
  • Photocatalytic fluorination : Visible light irradiation enables room-temperature fluorination with improved safety.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction : The halogen atoms can be removed to yield dehalogenated derivatives.
  • Substitution Reactions : The fluorine and iodine can be substituted with other functional groups, enhancing the compound's versatility in synthesis.

Biology

The compound has been investigated for its potential as an antimicrobial and antiviral agent. Its structural features contribute to its interaction with biological targets, making it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains, including Klebsiella pneumoniae, with inhibition zones ranging from 22 mm to 25 mm compared to standard drugs .
  • Antiviral Potential : Preliminary investigations suggest that structurally similar compounds may exhibit low micromolar IC50 values against HIV integrase, indicating potential antiviral efficacy .

Medicine

In medicinal chemistry, this compound is being explored for its ability to target specific enzymes and receptors:

  • Drug Development : Its unique combination of halogens enhances binding affinity, making it a promising lead compound for developing new antimicrobial or anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that certain derivatives showed significant antibacterial activity against Klebsiella pneumoniae, outperforming conventional antibiotics.

Case Study 2: Antiviral Activity

Research into the antiviral properties of compounds similar to this compound demonstrated promising results in inhibiting HIV integrase. This suggests that further exploration into this compound's structure could lead to effective antiviral therapies.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activity
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid 8-F, 4-OH, 3-COOH 207.16 Antibacterial intermediate
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 6-F, 4-OH, 3-COOH 207.16 Similar antimicrobial potential
8-Chloro-7-(piperazinyl) derivative 8-Cl, 7-piperazinyl, 6-F, 3-COOH 456.08 Enhanced antibacterial activity vs. Norfloxacin
7-Chloro-6-fluoro-naphthyridine-3-carboxylic acid Naphthyridine core, 7-Cl, 6-F, 3-COOH 325.72* Broad-spectrum activity; optimized synthesis
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid 7-F, 6-OCH₃, 4-OH, 3-COOH 237.20 Improved solubility due to methoxy group

Note: Molecular weight calculated based on formula in .

  • Chlorine vs. Fluorine : The 8-chloro derivative () exhibits stronger π-π stacking and antibacterial activity compared to fluoro-substituted analogs, likely due to chlorine’s larger atomic radius and polarizability .
  • Methoxy Substitution : The 6-methoxy group in ’s compound enhances solubility, a critical factor for bioavailability .

Biological Activity

8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its implications in therapeutic applications.

This compound exhibits a range of biochemical properties that influence its interactions with biomolecules. The presence of fluorine and iodine atoms enhances its lipophilicity and may influence its binding affinity to various targets. Studies have indicated that this compound can act as a substrate or inhibitor for specific enzymes, potentially affecting metabolic pathways and cellular functions.

Cellular Effects

The compound's effects on cellular processes are diverse:

  • Gene Expression : It has been shown to modulate the expression of genes involved in detoxification and apoptosis.
  • Cell Signaling : It can influence signaling pathways that regulate cell growth and survival.
  • Metabolic Activity : By altering the activity of metabolic enzymes, it impacts the production of key metabolites.

Molecular Mechanisms

At the molecular level, this compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can bind to active sites or allosteric sites on enzymes, modifying their activity.
  • Transcription Factor Modulation : It may interact with transcription factors, influencing gene transcription related to cell cycle regulation and apoptosis .
  • Subcellular Localization : Its localization within cellular compartments is crucial for its function; for instance, accumulation in mitochondria may affect energy metabolism.

In Vitro Studies

In vitro experiments have demonstrated that this compound induces apoptosis in cancer cell lines. For example, studies showed significant increases in early and late apoptosis markers when treated with varying concentrations of the compound, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies have revealed that this compound exhibits selective uptake in tumor tissues compared to normal tissues. Biodistribution studies indicate a rapid accumulation in tumors with minimal retention in healthy organs, suggesting its utility as a targeted therapeutic agent .

Dosage Effects

The biological activity of this compound is dose-dependent:

  • Low Doses : Minimal effects observed on cellular functions.
  • High Doses : Significant changes including oxidative stress and cell death due to increased metabolic activity and enzyme inhibition .

Metabolic Pathways

This compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. The metabolic profile influences its pharmacokinetics and therapeutic efficacy .

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate cellular uptake. Once inside the cell, binding proteins assist in distributing the compound to targeted organelles, which is essential for exerting its biological effects effectively .

Summary Table of Biological Activities

Biological ActivityObservations
Apoptosis InductionIncreased early and late apoptosis in cancer cell lines
Enzyme InteractionModulation of enzyme activity affecting metabolic pathways
Gene RegulationAltered expression of detoxification-related genes
Tumor TargetingHigh accumulation in tumor tissues with low normal tissue retention

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
Reactant of Route 2
8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.